3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
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Description
Scientific Research Applications
- Application : The compound “(4-ethylphenyl) propan-1-one” is mentioned in a manual for the identification and analysis of synthetic cathinones in seized materials .
- Methods : The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction, sample preparation, presumptive color tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results : The manual does not provide specific results for “(4-ethylphenyl) propan-1-one”, but it provides general methods for the identification and analysis of synthetic cathinones .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
Synthetic Cathinones Identification
Photodynamic Antimicrobial Activity
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
Synthesis of 3-(4-Ethylphenyl)propanoic Acid
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
3-(4-Ethylphenyl)propanoic Acid Synthesis
properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFDRWUCRJSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
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